

Me-Tet-PEG3-Maleimide: A Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: Me-Tet-PEG3-Maleimide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Me-Tet-PEG3-Maleimide**, a heterobifunctional linker at the forefront of bioconjugation chemistry. This document details its core attributes, experimental protocols for its use, and the underlying chemical principles that make it a powerful tool in the development of targeted therapeutics, diagnostics, and other advanced biomaterials.

Introduction

Me-Tet-PEG3-Maleimide is a versatile crosslinker designed for the precise and stable covalent ligation of two distinct molecular entities. Its architecture incorporates three key functional components:

- A Methyl-Tetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry.
- A short polyethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation.
- A Maleimide group for selective reaction with thiol-containing molecules.

The orthogonal nature of the tetrazine and maleimide reactive groups allows for a controlled, sequential conjugation strategy. This is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and stoichiometry is paramount.[1]

Chemical Structure and Properties

The canonical structure of **Me-Tet-PEG3-Maleimide** consists of a methyl-substituted tetrazine ring connected via a PEG3 linker to a maleimide functional group. However, variations in the exact chemical structure, particularly in the linkage between the functional groups and the PEG spacer, may exist between different commercial suppliers. This can result in slight differences in molecular weight and other physical properties. Researchers should always refer to the specifications provided by their supplier.

Physicochemical Properties

The following table summarizes the key physicochemical properties of a common variant of **Me-Tet-PEG3-Maleimide**.

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₃ N ₇ O ₇	[2]
Molecular Weight	555.6 g/mol	[2]
CAS Number	2141976-31-8	[1]
Purity	>95%	
Appearance	Crystalline solid or oil (can vary)	
Solubility	Soluble in DMSO, DMF, DCM	
Storage Conditions	-20°C, protect from light and moisture	

Core Functional Moieties

- **Methyl-Tetrazine (Me-Tet):** This group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click" reaction is characterized by exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without the need for a catalyst.[3] The reaction is irreversible and releases nitrogen gas as the only byproduct.[3]
- **Maleimide:** The maleimide group reacts specifically with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins, via a Michael addition reaction.[4][5] This reaction is most efficient and selective at a pH range of 6.5-7.5.[4][6][7] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6]
- **PEG3 Spacer:** The tri-ethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate.[8] It also provides a flexible chain that can reduce steric hindrance between the conjugated molecules, potentially improving their biological activity.

Experimental Protocols

The dual reactivity of **Me-Tet-PEG3-Maleimide** allows for a two-step conjugation workflow. The order of the steps can be adapted depending on the nature of the molecules to be conjugated. Below is a general protocol for a common scenario: first, the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) to the maleimide, followed by the bioorthogonal ligation to a TCO-modified molecule.

Step 1: Thiol-Maleimide Conjugation

Objective: To conjugate **Me-Tet-PEG3-Maleimide** to a thiol-containing protein.

Materials:

- Thiol-containing protein (e.g., antibody, peptide)
- **Me-Tet-PEG3-Maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol buffer, pH 6.5-7.5, degassed.[7]

- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
- Quenching reagent (optional): A small molecule thiol such as cysteine or β -mercaptoethanol.
- Anhydrous DMSO or DMF for dissolving the linker.
- Purification system: Size-exclusion chromatography (SEC) or dialysis.

Protocol:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
 - If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: DTT can also be used, but must be removed before adding the maleimide linker.
 - Remove the excess reducing agent using a desalting column.
- Linker Preparation:
 - Immediately before use, prepare a stock solution of **Me-Tet-PEG3-Maleimide** in anhydrous DMSO or DMF (e.g., 10 mM).
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the **Me-Tet-PEG3-Maleimide** solution to the protein solution.[7] The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
- Quenching and Purification:
 - (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol.

- Purify the resulting tetrazine-functionalized protein from excess linker and other reaction components using size-exclusion chromatography or dialysis.

Step 2: Tetrazine-TCO Ligation

Objective: To conjugate the tetrazine-functionalized protein with a TCO-modified molecule.

Materials:

- Purified tetrazine-functionalized protein from Step 1.
- TCO-modified molecule (e.g., small molecule drug, imaging agent).
- Reaction Buffer: PBS, pH 6.5-9.[3]

Protocol:

- Reactant Preparation:
 - Ensure both the tetrazine-functionalized protein and the TCO-modified molecule are in a compatible reaction buffer.
- Ligation Reaction:
 - Mix the tetrazine-functionalized protein and the TCO-modified molecule in a 1:1 to 1:1.5 molar ratio (protein:TCO-molecule).[9]
 - The reaction is typically rapid and can be complete within 30-60 minutes at room temperature.[9] The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques such as HPLC or mass spectrometry.
- Purification:
 - Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted starting materials.

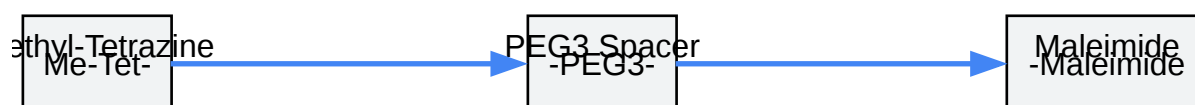
Stability and Optimization Considerations

Maleimide Stability: The maleimide group can undergo hydrolysis in aqueous solutions, particularly at pH values above 7.5.[6] Therefore, stock solutions of **Me-Tet-PEG3-Maleimide** should be prepared in an anhydrous solvent and used immediately.

Thioether Bond Stability: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in plasma.[10] This can lead to the premature release of the conjugated payload. The stability of the thioether bond can be influenced by the local chemical environment.

Visualizations

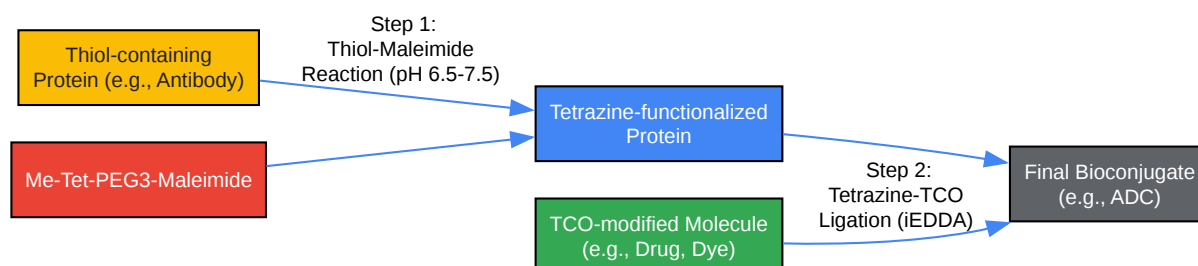
Chemical Structure



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Caption: Functional components of **Me-Tet-PEG3-Maleimide**.

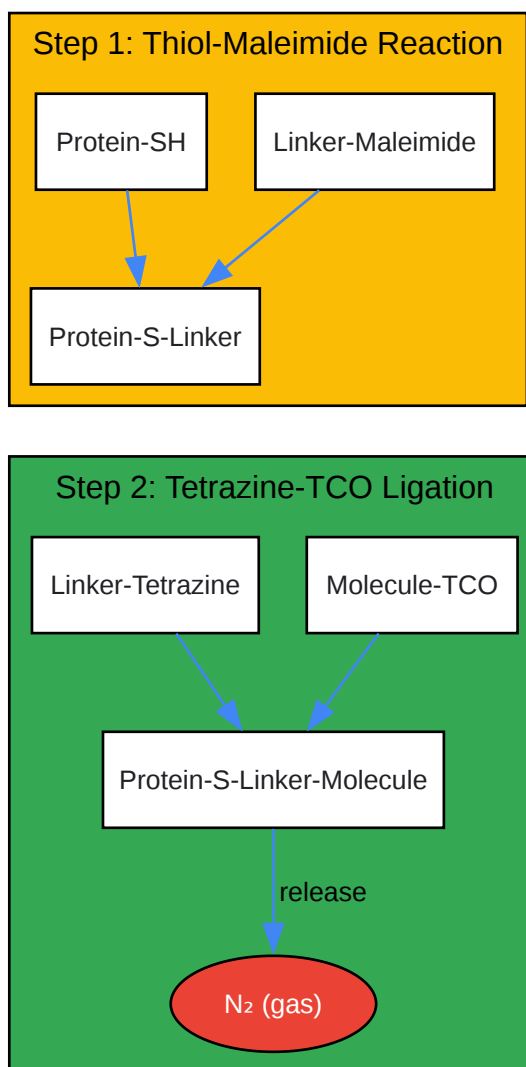
Two-Step Bioconjugation Workflow



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Caption: Sequential conjugation using **Me-Tet-PEG3-Maleimide**.

Reaction Signaling Pathway



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Caption: Chemical transformations in the two-step conjugation.

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